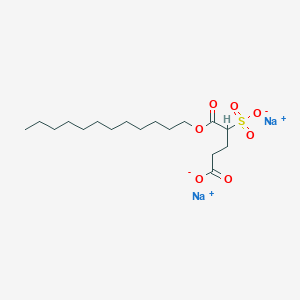

Disodium 1-lauryl sulfosuccinate

Description

Contextualization within Anionic Surfactant Chemistry Research

Anionic surfactants represent a major class of surface-active agents, with sulfosuccinates comprising a significant portion, estimated at around 49% of all anionic surfactants. jst.go.jp These compounds are the sodium salts of alkyl esters of sulfosuccinic acid. researchgate.netjst.go.jp Within this broad category, Disodium (B8443419) 1-lauryl sulfosuccinate (B1259242) is recognized for its exceptional performance properties, including foaming, wetting, emulsifying, and solubilizing capabilities. researchgate.net

Research often compares the properties of Disodium 1-lauryl sulfosuccinate with other surfactants. For instance, studies have explored its vesicle formation and found that it forms aggregates of approximately 160 nm. researchgate.net Its ability to reduce the surface tension of water to as low as 26 mN/m highlights its efficiency as a surfactant. researchgate.net The presence of a dodecyl (C12) alkyl chain is crucial to its surface-active behavior. atamankimya.com

Evolution of Academic Inquiry into Sulfosuccinate Compounds

The academic interest in sulfosuccinate compounds has evolved, driven by the need for milder yet effective surfactants. jst.go.jpripublication.com Initially, research focused on the synthesis and basic characterization of these compounds. ripublication.combohrium.com The synthesis of this compound typically involves the esterification of lauryl alcohol with maleic anhydride (B1165640), followed by sulfonation with sodium bisulfite. specialchem.com

More recent research has delved into more complex aspects, such as the synthesis of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing, a technique to enhance the lipophilic character of therapeutic peptides and proteins. nih.gov Studies have also investigated the creation of novel sulfosuccinate derivatives, such as disodium lauryl glucoside sulfosuccinate, to improve properties like water solubility. bohrium.comresearchgate.net The investigation of structure-property relationships, for example, how different alkyl tails affect performance, is an ongoing area of academic exploration. nih.govnih.gov

Fundamental Conceptual Frameworks in the Study of this compound

The study of this compound is grounded in fundamental principles of surface and colloid chemistry. A key concept is the critical micelle concentration (CMC) , which is the concentration at which surfactant molecules begin to aggregate into micelles. wikipedia.org For a related compound, disodium lauryl glucoside sulfosuccinate, the CMC was found to be 2.59 × 10−4 mol/L at 25 °C. researchgate.net The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as surface tension reduction, become most effective. wikipedia.org

Another fundamental concept is the measurement of surface tension . This compound has been shown to significantly reduce the surface tension of water. researchgate.net The surface tension at the CMC (γCMC) for disodium lauryl glucoside sulfosuccinate was reported as 35.21 mN/m. researchgate.net

Interfacial properties are also a central focus of research. This includes the study of how these surfactant molecules arrange themselves at interfaces, which is crucial for their function in emulsification and foaming. researchgate.net The molecular structure, with its hydrophobic tail and hydrophilic head, governs this behavior. fartaklotus.com Research has also explored the influence of factors like electrolytes on the aggregation properties of sulfosuccinate surfactants. researchgate.net

Detailed Research Findings

Academic studies have yielded specific data on the physicochemical properties of this compound and related compounds.

Physicochemical Properties of Sulfosuccinate Surfactants

| Property | Value | Compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₃₀Na₂O₇S | This compound | nih.gov |

| Molar Mass | 424.5 g/mol | This compound | nih.gov |

| Critical Micelle Concentration (CMC) | 2.59 × 10⁻⁴ mol/L | Disodium lauryl glucoside sulfosuccinate | researchgate.net |

| Surface Tension at CMC (γCMC) | 35.21 mN/m | Disodium lauryl glucoside sulfosuccinate | researchgate.net |

Interactive Data Table: Comparison of Related Surfactants

| Surfactant Name | CMC (mol/L) | Surface Tension at CMC (mN/m) | Key Feature |

|---|---|---|---|

| Disodium lauryl glucoside sulfosuccinate | 2.59 × 10⁻⁴ | 35.21 | Contains two hydrophilic groups |

Structure

2D Structure

Properties

IUPAC Name |

disodium;5-dodecoxy-5-oxo-4-sulfonatopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-24-17(20)15(25(21,22)23)12-13-16(18)19;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIPVZDEMRWWQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940601 | |

| Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19040-44-9 | |

| Record name | Disodium lauryl sulfosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM 1-LAURYL SULFOSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79W63DF3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Studies

Novel Synthetic Pathways for Disodium (B8443419) 1-Lauryl Sulfosuccinate (B1259242)

The primary synthesis of disodium 1-lauryl sulfosuccinate is a two-step process involving esterification followed by sulfonation. specialchem.com

Esterification Reactions of Lauryl Alcohol and Maleic Anhydride (B1165640)

The initial step in the synthesis is the esterification of lauryl alcohol with maleic anhydride to produce lauryl maleate (B1232345). specialchem.com This reaction forms a monoester intermediate. The process typically involves heating a mixture of lauryl alcohol and maleic anhydride. ripublication.comzbaqchem.com The reaction can be catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. zbaqchem.com However, the formation of byproducts like maleic acid and fumaric acid can be a challenge, potentially reducing the yield of the desired ester. zbaqchem.com

The reaction is generally carried out by heating the lauryl alcohol to between 60-70°C, at which point the maleic anhydride is added continuously with stirring. ripublication.com The heat of the reaction itself causes the maleic anhydride to melt, and the mixture is typically stirred for a couple of hours to ensure the completion of the esterification. ripublication.com

Sulfonation Reactions with Sodium Bisulfite

The second step is the sulfonation of the lauryl maleate intermediate. specialchem.com This is achieved by reacting the lauryl maleate with a solution of sodium bisulfite (also known as sodium hydrogen sulfite). specialchem.comuc.edu This addition reaction across the double bond of the maleate introduces the sulfonate group, leading to the formation of this compound. uc.edu

The sulfonation process is well-documented and is a common method for producing sulfonate derivatives from maleic acid esters. uc.edu The reaction is typically carried out in an aqueous medium. google.com In some described processes, the lauryl maleate is mixed with sodium sulfite (B76179) heptahydrate in a mixer, and the resulting paste-like suspension is kneaded until the content of free sodium sulfite is minimal. google.com Another method involves heating the maleate ester with a sodium bisulfite solution to reflux for an extended period. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Lauryl alcohol | Maleic anhydride | Lauryl maleate | specialchem.com |

| Lauryl maleate | Sodium bisulfite | This compound | specialchem.comuc.edu |

Catalytic Approaches in Sulfosuccinate Synthesis

The use of catalysts can significantly influence the synthesis of sulfosuccinates. In the esterification of maleic anhydride, acid catalysts like sulfuric acid and phosphotungstic acid have been shown to be effective. researcher.life One study found phosphotungstic acid to be the most active catalyst for the esterification of maleic anhydride with various butanols. researcher.life

A notable development is the use of heterogeneous recyclable catalysts. For instance, Amberlyst-15, a solid acid catalyst, has been successfully employed for both the esterification of maleic anhydride and the subsequent sulfonation of the dioctyl maleate ester in the synthesis of dioctyl sodium sulfosuccinate (DOSS). researcher.life This catalyst demonstrated high efficiency and could be recovered and reused for multiple cycles without a significant loss in activity, offering a more sustainable and economical synthetic route. researcher.life

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the stoichiometry of the reactants.

For the esterification step, higher reaction temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts. zbaqchem.com Therefore, a balance must be struck to achieve a high conversion rate while minimizing side reactions.

In the sulfonation step, the concentration of reactants and the reaction temperature are important. One patented process for sulfonation highlights that if all the sodium bisulfite is added at the beginning at a concentration high enough to yield a commercially acceptable product concentration, phase separation can occur, hindering the reaction. google.com To overcome this, a portion of the bisulfite is added initially, and the remainder is added later in the reaction. google.com The temperature during sulfonation can be allowed to rise in the final stages of the reaction. google.com

| Parameter | Optimal Condition | Outcome | Reference |

| Esterification Temperature | 383-413 K | Increased reaction rate | researcher.life |

| Sulfonation Reactant Addition | Staged addition of sodium bisulfite | Prevents phase separation and allows for higher product concentration | google.com |

| Sulfonation Temperature | Initial temperature below 40°C, can be higher in the final stage | Maintains a single phase for reaction to proceed | google.com |

| Sulfonation Time | 1.5 to 8 hours | Completion of the sulfonation reaction | google.com |

Synthesis of Structural Analogs and Derivatives of this compound

The versatile structure of sulfosuccinates allows for the synthesis of various analogs and derivatives with tailored properties.

Preparation of Alkyl Glucoside Sulfosuccinate Derivatives

A notable class of derivatives is the alkyl glucoside sulfosuccinates. These surfactants combine the features of both sulfosuccinates and alkyl polyglycosides (APGs), which are known for their green characteristics.

A synthetic route to disodium lauryl glucoside sulfosuccinate has been described, which involves reacting lauryl glucoside with maleic anhydride, followed by sulfonation with sodium sulfite. researchgate.net Lauryl glucoside itself is synthesized from glucose and lauryl alcohol. researchgate.net The synthesis of APGs can be achieved through direct glucosylation, where glucose reacts directly with a fatty alcohol in the presence of an acid catalyst. brillachem.comnih.gov Another method is the two-stage transacetalization process, where glucose is first reacted with a short-chain alcohol, and the resulting short-chain alkyl glycoside is then transacetalized with a long-chain fatty alcohol. brillachem.com

Design and Synthesis of Bis-Sulfosuccinate Gemini (B1671429) Surfactants

The design of bis-sulfosuccinate gemini surfactants involves the dimerization of conventional single-chain surfactants, such as this compound, through a spacer group. This structural modification creates a molecule with two hydrophobic tails and two hydrophilic head groups, which often leads to superior physicochemical properties compared to their monomeric counterparts.

Researchers have reported the synthesis of lauryl and cetyl alcohol-based bis-sulfosuccinate anionic gemini surfactants, designated as BSGSLA's and BSGSCA's respectively. researchgate.netresearchgate.net These surfactants are synthesized with varying spacer and alkyl chain lengths to investigate the impact of these structural features on their surface activity. researchgate.net The synthesis generally involves a multi-step process, which can be adapted from methods like the microwave-assisted synthesis of other gemini surfactants, a technique noted for its efficiency, shorter reaction times, and higher yields. colab.ws The purity and structure of the synthesized gemini surfactants are typically confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, ¹H NMR, and ¹³C NMR. nih.govsemanticscholar.org

The performance of these gemini surfactants is significantly influenced by their molecular architecture. For instance, studies on BSGSLA's and BSGSCA's have shown that their critical micelle concentration (CMC), a measure of surfactant efficiency, is affected by the length of the spacer group and the presence of different electrolytes. researchgate.net The interaction with various salts has been shown to enhance surface activity and reduce the CMC. researchgate.net The foam stability of these gemini surfactants is also dependent on the spacer length, with shorter spacers sometimes leading to greater stability. researchgate.net

| Gemini Surfactant Type | Salt Added | Observed Effect on CMC | Order of CMC Reduction Efficacy |

|---|---|---|---|

| BSGSLA's & BSGSCA's | Inorganic (NaCl, KCl) | Reduction in CMC | Sodium Salicylate > Sodium Benzoate > Potassium Chloride > Sodium Chloride |

| BSGSLA's & BSGSCA's | Organic (Sodium Benzoate, Sodium Salicylate) | Significant Reduction in CMC |

Functionalization and Modification for Specific Chemical Interactions

Functionalization of the basic this compound structure allows for the tailoring of its properties for specific applications. By introducing additional functional groups, researchers can enhance characteristics such as water solubility, mildness, and interactions with other molecules.

A notable example is the synthesis of disodium lauryl glucoside sulfosuccinate (AG-SS). researchgate.net This modification involves reacting lauryl glucoside with maleic anhydride, followed by sulfonation with sodium sulfite. researchgate.net The introduction of the glucoside group, which is a second hydrophilic moiety, significantly improves the water solubility of the surfactant, overcoming a common limitation of long-chain alkyl glucosides. researchgate.net The structure and composition of the resulting surfactant are typically confirmed by Fourier transform infrared spectroscopy and liquid chromatography–mass spectrometry. researchgate.net

Another area of functionalization focuses on modifying the hydrophobic portion of the molecule to enhance specific interactions, such as hydrophobic ion pairing. nih.gov This strategy is employed to increase the lipophilic character of therapeutic peptides and proteins. nih.gov In these studies, analogues of sulfosuccinates (like docusate) are synthesized with various linear and branched alkyl residues. nih.gov Research has shown that modifying the alkyl tails can lead to compounds with significantly improved properties for hydrophobic ion pairing compared to standard sulfosuccinates. nih.gov

| Sulfosuccinate Analogue | Modification | Improvement in Partition Coefficient (vs. Docusate) | Improvement in Solubility in 1-Octanol (vs. Docusate) |

|---|---|---|---|

| Dioleyl sulfosuccinate | Replacement of 2-ethylhexyl chains with oleyl chains | Up to 8.3-fold higher | Up to 26.5-fold higher |

| Bis(isotridecyl) sulfosuccinate | Replacement of 2-ethylhexyl chains with isotridecyl chains | Up to 6.7-fold higher | Up to 44.0-fold higher |

| Monostearyl sulfosuccinate | Single, long stearyl chain | Identified as a lead counterion in screening | N/A |

Mechanistic Investigation of Key Reaction Steps

The synthesis of this compound, and sulfosuccinates in general, is typically a two-step process. chemicalbook.comgoogle.com Mechanistic understanding of these steps is crucial for optimizing reaction conditions and yield.

The first key step is Esterification . This reaction involves the formation of a mono- or diester of maleic acid. For this compound, lauryl alcohol (1-dodecanol) is reacted with maleic anhydride. The reaction proceeds via the alcoholysis of the anhydride ring, where the hydroxyl group of the lauryl alcohol nucleophilically attacks one of the carbonyl carbons of the maleic anhydride. google.com This leads to the opening of the anhydride ring and the formation of a lauryl maleate monoester. This esterification is often carried out at elevated temperatures, and in some processes, a catalyst such as sulfuric acid or p-toluenesulfonic acid may be used. chemicalbook.com

The second key step is Sulfonation . This step introduces the sulfonate group, which imparts the primary anionic and hydrophilic character to the molecule. The lauryl maleate intermediate, which contains a carbon-carbon double bond, is reacted with a sulfonating agent, typically an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). researchgate.netchemicalbook.comripublication.com The reaction is a nucleophilic addition of the bisulfite ion to the electron-deficient double bond of the maleate. The sulfite adds across the double bond, converting the maleate ester into a sulfosuccinate ester. chemicalbook.com The reaction is generally heated to ensure completion. chemicalbook.comripublication.com Following sulfonation, a neutralization step with a base like sodium hydroxide (B78521) may be performed to ensure the carboxylic acid and sulfonic acid groups are in their salt form, yielding the final this compound product. ripublication.com

Fundamental Colloid and Interfacial Science of Disodium 1 Lauryl Sulfosuccinate

Micellization Behavior and Aggregation Phenomena

Like other surfactants, Disodium (B8443419) 1-lauryl sulfosuccinate (B1259242) molecules self-assemble in solution to form aggregates, a process driven by the hydrophobic effect. wikipedia.org This aggregation, known as micellization, occurs above a specific concentration. wikipedia.org

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a key parameter that indicates the onset of micelle formation. wikipedia.org It can be determined by observing the change in various physical properties of the surfactant solution as a function of concentration. nih.govacs.org Common methods for determining the CMC include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.govacs.org

Interestingly, for Disodium 1-lauryl sulfosuccinate, a distinct inflection point indicating a CMC was not observed in one study using surface tension measurements; instead, the surface tension decreased monotonically with increasing concentration. researchgate.net This behavior can be contrasted with other related sulfosuccinate surfactants, such as Disodium Laureth Sulfosuccinate, which does show a well-defined CMC. researchgate.net The absence of a clear CMC in the surface tension isotherm for this compound is associated with its tendency to form vesicles. researchgate.net

Various techniques can be employed to determine the CMC of surfactants:

Surface Tensiometry : Measures the surface tension of a solution, which typically decreases until the CMC is reached and then plateaus. acs.org

Conductivity : For ionic surfactants, the molar conductivity changes at the CMC due to the different mobility of micelles compared to free monomers.

Fluorescence Spectroscopy : Utilizes a fluorescent probe (like pyrene) whose spectral properties are sensitive to the polarity of its microenvironment. The formation of the nonpolar micellar core at the CMC causes a distinct change in the probe's fluorescence. acs.org

Capillary Electrophoresis : Can be used to determine CMC by monitoring changes in solution viscosity, which alters the migration times of an analyte as surfactant concentration increases past the CMC. nih.gov

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles. The spontaneity of micelle formation is determined by the change in Gibbs free energy (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions. wikipedia.orgresearchgate.net

Gibbs Free Energy (ΔG°m) : A negative ΔG°m indicates that micellization is a spontaneous process. wikipedia.org

Enthalpy (ΔH°m) : This term reflects the heat change associated with the transfer of surfactant monomers from the bulk solution into the micelle. It can be endothermic or exothermic depending on the specific surfactant and conditions.

Entropy (ΔS°m) : The primary driving force for micellization in aqueous solutions is a large, positive entropy change. wikipedia.org This is not due to the ordering of surfactant molecules into micelles, but rather the release of highly ordered water molecules that were structured around the hydrophobic tails of the surfactant monomers (the hydrophobic effect). wikipedia.org

These thermodynamic parameters can be determined experimentally, often through calorimetric methods or by studying the temperature dependence of the CMC. researchgate.net

Kinetic Studies of Self-Assembly Processes

The self-assembly of surfactants into micelles is not an instantaneous process but rather a dynamic equilibrium. Micelles are constantly forming and breaking down, and individual surfactant monomers (unimers) are continuously exchanging between the micellar state and the bulk solution. The dynamics of these processes are crucial for applications where interfaces are rapidly created, such as in foaming or emulsification. wikipedia.org

Influence of Solution Conditions on Aggregation Structures

The aggregation behavior of this compound, including its CMC (when observable) and the size and shape of its aggregates, is sensitive to the surrounding solution conditions.

Temperature : Temperature affects both the solubility of the surfactant and the hydrophobic interactions driving micellization. For non-ionic surfactants, water solubility typically decreases with increasing temperature, while for ionic surfactants, the effect can be more complex. wikipedia.org The Krafft temperature is the minimum temperature at which micelles can form. wikipedia.org Disodium lauryl sulfosuccinate is noted to have a high Krafft point, meaning its aqueous solutions can form a significant number of crystals at room temperature.

Electrolytes : The addition of salts (electrolytes) to a solution of an ionic surfactant like this compound generally lowers the CMC and promotes the growth of larger, often non-spherical (e.g., cylindrical) micelles. The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to pack together into aggregates.

Other Surfactants : When mixed with other surfactants (anionic, nonionic, or catanionic), this compound can form mixed micelles or other aggregate structures. nih.gov The properties of these mixed systems are often non-ideal and can be tailored for specific applications.

Vesicle Formation and Characterization

Unusually for a single-chain surfactant, this compound has been shown to form vesicles in aqueous solutions. researchgate.net Vesicles are spherical or elliptical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.gov

In one study, dynamic light scattering measurements revealed that this compound formed aggregates of approximately 160 nm in diameter over a concentration range of 0.1 to 15 mmol L⁻¹. researchgate.net Transmission electron microscopy confirmed that these aggregates had a vesicle shape. researchgate.net Small-angle X-ray scattering analysis of a 15 mmol L⁻¹ solution suggested the formation of multilamellar vesicles with an interlayer distance of about 3 nm. researchgate.net Given that the molecular length of the surfactant is estimated to be around 2.2 nm, this suggests the vesicle membrane is not a conventional extended bilayer but possibly an alternate, interdigitated layer, a structure favored by the strong electrostatic repulsion between the bulky hydrophilic head groups. researchgate.net The ability to readily form vesicles from a single surfactant component at low concentrations is a notable characteristic. researchgate.net

Interfacial Tension Dynamics at Various Interfaces

A primary function of a surfactant is to reduce the surface tension of a liquid at the air-liquid interface or the interfacial tension between two immiscible liquids (e.g., oil and water). wikipedia.org this compound is an effective surface-active agent.

Research has shown it can reduce the surface tension of water to as low as 26 mN/m. researchgate.net The efficiency of a surfactant is often characterized by the surface tension value at its CMC (γcmc). The dynamics of adsorption, or how quickly the surfactant molecules migrate to and arrange at the interface, is critical for many applications. wikipedia.org This process is generally governed by the diffusion of surfactant monomers from the bulk solution to the newly created interface. wikipedia.orgnih.gov

The table below summarizes some interfacial properties of this compound.

| Property | Value | Concentration Range | Notes |

| Surface Tension | Reduces to 26 mN/m | Not specified | The surface tension was observed to decrease monotonically with increasing concentration, without a clear CMC inflection point. researchgate.net |

| Aggregate Size | ~160 nm | 0.1–15 mmol L⁻¹ | Aggregates identified as vesicles via TEM. researchgate.net |

| Zeta Potential | -80 mV to -55 mV | 0.1–15 mmol L⁻¹ | The potential became less negative as concentration increased. researchgate.net |

Adsorption Kinetics at Liquid-Air and Liquid-Liquid Interfaces

The efficacy of this compound as a surface-active agent is fundamentally governed by its adsorption kinetics at interfaces, such as those between a liquid and air or two immiscible liquids. The dynamics of adsorption are critical in processes like foaming, emulsification, and wetting, where new interfaces are rapidly created and need to be stabilized. wikipedia.org The process involves the diffusion of surfactant molecules from the bulk solution to the interface, followed by their arrangement to lower the interfacial energy.

The kinetics of this process can be categorized into two primary types:

Diffusion-limited adsorption: In this scenario, the rate of adsorption is controlled by the speed at which surfactant molecules travel from the bulk solution to the subsurface layer of the interface. This is common for many non-ionic surfactants.

Kinetically-limited adsorption: This occurs when an energy barrier (which can be steric or electrostatic) at the interface itself is the rate-limiting step. The transport of surfactants to the interface is fast, but their incorporation into the interfacial layer is slow. wikipedia.org

A key parameter in understanding the equilibrium state of adsorption is the Critical Micelle Concentration (CMC). The CMC is the specific concentration above which surfactant molecules begin to aggregate into micelles in the bulk solution, and the surface tension of the solution remains relatively constant. wikipedia.org Before the CMC is reached, the surface tension decreases significantly as more surfactant molecules adsorb to the interface. wikipedia.org

While specific kinetic data for this compound is not extensively published, data for structurally similar anionic surfactants provide insight. For instance, a related compound, Disodium lauryl glucoside sulfosuccinate, demonstrates the typical surface activity expected. researchgate.net

| Compound | Critical Micelle Concentration (CMC) at 25°C | Surface Tension at CMC (γCMC) | Source |

|---|---|---|---|

| Disodium lauryl glucoside sulfosuccinate | 2.59 × 10⁻⁴ mol/L | 35.21 mN/m | researchgate.netbohrium.com |

The CMC value is a crucial indicator of a surfactant's efficiency; a lower CMC value generally signifies that less surfactant is needed to saturate the interfaces and achieve the maximum reduction in surface tension.

Mechanisms of Interfacial Film Formation

This compound stabilizes thin liquid films, such as those in foams and emulsions, through the formation of an interfacial film. The stability of these films is governed by complex interfacial forces. Two primary mechanisms are responsible for resisting the gravity-driven drainage and eventual rupture of these films:

Viscoelastic Interfacial Stresses: This mechanism involves the formation of a highly ordered, immobile film at the interface. Surfactants with significant surface rheology (both elasticity and viscosity) can create a viscoelastic layer that resists deformation and dissipates stress, thereby slowing down the thinning of the liquid film.

Marangoni Flows: This effect is predominant for surfactants that form inviscid (fluid-like) and mobile surfaces. When a liquid film thins, gradients in surface tension are created. These gradients induce a flow of liquid along the interface from regions of low surface tension to regions of high surface tension. This "Marangoni flow" opposes the direction of the bulk drainage, effectively pulling liquid back into the thinning area and stabilizing the film. specialchem.com

As an anionic surfactant with a relatively simple structure, this compound is expected to behave similarly to Sodium Dodecyl Sulfate (B86663) (SDS), which is known to form inviscid surfaces. Therefore, the primary mechanism for the stabilization of interfacial films by this compound is likely dominated by Marangoni stresses. specialchem.com This results in mobile interfaces that can counteract thinning and extend the lifetime of foams and emulsions.

Emulsion and Foam Stabilization Mechanisms

This compound is recognized for its excellent emulsifying and foaming capabilities. The fundamental mechanism for both processes is its ability to reduce the interfacial tension between two immiscible phases (e.g., oil and water in an emulsion, or air and water in a foam). atamankimya.com By adsorbing at the interface, the surfactant molecules create a protective film that prevents the coalescence of dispersed droplets or bubbles. This stabilization is enhanced by electrostatic repulsion between the anionic head groups of the adsorbed surfactant molecules, which helps to keep the droplets or bubbles separated.

Role in Pickering Emulsions and Microemulsions

While this compound is an effective emulsifier for traditional oil-in-water (O/W) or water-in-oil (W/O) emulsions, its role in Pickering emulsions is not well-documented. Pickering emulsions are distinct in that they are stabilized by solid particles adsorbing to the oil-water interface, rather than by soluble surfactant molecules. These particles create a strong mechanical barrier against coalescence. As a conventional surfactant, the use of this compound would be contrary to the fundamental principle of Pickering stabilization.

Similarly, while it acts as an emulsifier, its specific role in the formation of thermodynamically stable, transparent microemulsions is not extensively detailed in available research. However, it can function as a hydrotrope, increasing the solubility of materials that are only slightly soluble in water, a property that is beneficial in complex formulations.

Stability Analysis of Foam Structures

This compound is known to generate a fine, rich, and stable foam. atamankimya.com The stability of these foam structures can be scientifically analyzed by measuring several key parameters over time. These analyses provide quantitative data on the foam's ability to resist collapse, which occurs through processes like drainage, coalescence, and Ostwald ripening.

| Parameter | Description | Method of Measurement |

|---|---|---|

| Foamability / Initial Foam Height | The initial volume or height of foam generated from a given volume of surfactant solution. | Measured immediately after foam generation (e.g., sparging, shaking). |

| Liquid Drainage | The rate at which liquid drains from the foam lamellae due to gravity. This leads to thinning of the films between bubbles. | Monitored by measuring the volume of liquid collected at the bottom of the foam over time. Techniques like Turbiscan can track the liquid front. |

| Foam Half-Life | The time required for the initial foam volume to decrease by 50%. It is a key indicator of overall stability. | Calculated from measurements of foam volume/height over time. |

| Bubble Size Distribution | The change in the size and distribution of bubbles over time. Coalescence and Ostwald ripening lead to an increase in average bubble size. | Optical methods, microscopy, or light scattering techniques (e.g., Static Multiple Light Scattering) can be used to monitor bubble size evolution. |

The combination of good foaming properties and the formation of stable interfacial films allows this compound to be effective in applications requiring a persistent lather. atamankimya.com

Wetting Behavior and Contact Angle Phenomena

The ability of a liquid to spread over a solid surface, known as wetting, is crucial in many applications, from cleaning to coatings. This behavior is quantified by the contact angle (θ), which is the angle a liquid droplet makes with the surface at the three-phase (solid-liquid-gas) contact line. whiterose.ac.uk A lower contact angle indicates better wetting.

This compound, as a surfactant, significantly enhances the wetting ability of water, particularly on hydrophobic (low-energy) surfaces. It achieves this by adsorbing at the solid-liquid interface. The hydrophobic lauryl tail of the surfactant molecule is attracted to the non-polar surface, while its hydrophilic sulfosuccinate head group orients towards the aqueous phase. This molecular arrangement modifies the surface, making it more hydrophilic and thereby reducing the contact angle of the water droplet.

| Liquid | Typical Contact Angle (θ) | Wetting Property |

|---|---|---|

| Pure Water | > 90° | Poor Wetting |

| Aqueous Solution of this compound | < 90° | Good Wetting |

The reduction in contact angle is directly related to the lowering of both the liquid-vapor and solid-liquid interfacial tensions by the surfactant. This property is essential for allowing aqueous solutions to penetrate fabrics or spread evenly over surfaces for effective cleaning and treatment. atamankimya.com

Interactions with Other Chemical and Biological Systems

Synergistic and Antagonistic Interactions with Co-Surfactants

Disodium (B8443419) 1-lauryl sulfosuccinate (B1259242) is compatible with a wide range of other surfactants, including anionic, nonionic, and amphoteric types. yeserchem.com This compatibility allows for its use in blended surfactant systems to achieve enhanced performance characteristics.

Synergistic Interactions: A significant synergistic effect is observed when Disodium 1-lauryl sulfosuccinate is combined with other surfactants. It is particularly noted for its ability to reduce the irritation potential of harsher anionic surfactants, such as Sodium Laureth Sulfate (B86663) (SLES). This makes it a favored component in gentle cleansing formulations. yeserchem.com The combination with amphoteric surfactants like Cocamidopropyl Betaine also demonstrates synergy, leading to improved mildness and foam characteristics. researchgate.netchemistscorner.comscribd.com For instance, a blend of laureth-23, cocamidopropyl betaine, and disodium laureth sulfosuccinate (a closely related ethoxylated version) was found to be exceptionally mild while maintaining good cleansing performance. researchgate.net These synergistic effects are crucial in creating products that are effective yet gentle, a key attribute for personal care items. scientificspectator.com

Antagonistic Interactions: While generally exhibiting synergistic or neutral interactions, antagonistic effects can occur under specific conditions. For example, in the adsorption on charged surfaces, the interaction can shift from synergistic to antagonistic depending on the surface charge and pH. In a study involving the co-adsorption of anionic Sodium Dodecyl Sulfate (SDS) and a nonionic surfactant on alumina (B75360), the interaction was synergistic at a pH where the surface was positively charged but became antagonistic when the surface charge was negative. nih.gov Although this study did not use this compound directly, it illustrates the principles that govern the interactions of mixed anionic-nonionic systems at interfaces.

The table below summarizes the interactive effects of this compound with common co-surfactants.

| Co-Surfactant Type | Co-Surfactant Example | Observed Interaction | Primary Effect |

| Anionic | Sodium Laureth Sulfate (SLES) | Synergistic | Reduces irritation of SLES. |

| Amphoteric | Cocamidopropyl Betaine | Synergistic | Enhances mildness and foam properties. researchgate.netchemistscorner.com |

| Nonionic | Lauryl Glucoside | Synergistic | Can improve foam volume and stability. colonialchem.com |

| Anionic | Sodium Lauryl Sulfoacetate | Synergistic | Forms a mild surfactant blend with good viscosity and foam stability. atamankimya.com |

Complexation with Polymers and Polyelectrolytes

The interaction between surfactants and polymers in solution is a complex phenomenon driven by electrostatic and hydrophobic forces, leading to the formation of surfactant-polymer complexes. science.gov

This compound, as an anionic surfactant, can interact with both neutral and charged polymers (polyelectrolytes). The formation of these complexes is highly dependent on the concentrations of both the surfactant and the polymer, as well as the solvent environment (e.g., pH, ionic strength). youtube.com For anionic surfactants like sulfosuccinates, interaction with cationic polymers (e.g., Polyquaternium-77) is particularly strong, driven by powerful electrostatic attraction between the negatively charged sulfonate/carboxylate head groups of the surfactant and the positive charges on the polymer chain. colonialchem.com This can lead to the formation of complexes that may either precipitate or remain soluble, significantly altering the properties of the solution.

The formation of surfactant-polymer complexes profoundly impacts the rheological properties of polymer solutions. technologynetworks.com The binding of this compound molecules to a polymer chain can alter the polymer's conformation. youtube.com For instance, at low concentrations, surfactant binding can cause the polymer coil to expand due to electrostatic repulsion between the bound surfactant head groups. As concentration increases, intermolecular aggregates or micelle-like structures can form along the polymer chain, acting as cross-links and leading to a significant increase in solution viscosity. scribd.com

This behavior is critical in the formulation of many personal care products where viscosity control is essential for product texture, stability, and performance. The interaction can be manipulated to achieve a desired rheological profile, such as creating a thickening effect in a shampoo or shower gel formulation. The stability of the polymer solution can also be affected; complexation can either stabilize the polymer against precipitation or, conversely, induce phase separation, depending on the specific system and conditions. youtube.com

The table below outlines the expected influence of this compound on the properties of polymer solutions.

| Polymer Type | Interaction Mechanism | Effect on Rheology | Effect on Stability |

| Cationic Polymer | Strong electrostatic attraction & hydrophobic interaction | Significant viscosity increase, potential gel formation | Can lead to precipitation or enhanced network stability |

| Neutral Polymer | Hydrophobic interaction | Moderate viscosity increase | Can enhance polymer solubility and stability |

Interactions with Inorganic Nanoparticles and Surfaces

The adsorption of surfactants onto solid surfaces is fundamental to many industrial applications, including paints, coatings, and advanced materials, by controlling the dispersion and stability of solid particles in a liquid medium. fartaklotus.comlerochem.eu

This compound adsorbs onto inorganic surfaces like metal oxides (e.g., alumina, titania) and silicates through a combination of interaction forces. The primary mechanisms include:

Electrostatic Interaction: The nature of this interaction depends on the surface charge of the particle, which is often pH-dependent. For a positively charged surface (e.g., alumina at low pH), the anionic head group of the sulfosuccinate is strongly attracted, leading to robust adsorption. nih.gov On a negatively charged surface (e.g., silica (B1680970) at neutral pH), electrostatic repulsion would hinder adsorption, though it can still occur via other mechanisms.

Chemical Interaction: Specific chemical bonding can occur between the surfactant's functional groups and the surface atoms.

Hydrophobic Interaction: The nonpolar lauryl tail of the surfactant can adsorb onto nonpolar or weakly polar surfaces. Furthermore, once an initial layer of surfactant has adsorbed with its tails pointing outwards, further adsorption can occur through hydrophobic interactions between the tails, leading to bilayer formation.

The adsorption of this compound onto nanoparticles is a key mechanism for stabilizing colloidal dispersions. Stabilization prevents the aggregation or flocculation of particles, which is critical for maintaining the desired properties of a formulation. fartaklotus.com The primary stabilization mechanisms afforded by the surfactant are:

Electrostatic Stabilization: Upon adsorption, the anionic head groups of the surfactant impart a significant negative charge to the particle surfaces. This is evident from the high negative zeta potential ( -55 to -80 mV) observed for aggregates of this compound itself. researchgate.net This high surface charge creates strong repulsive forces between particles, preventing them from aggregating due to van der Waals attraction.

Steric Stabilization: The adsorbed layer of surfactant molecules, particularly if a bilayer forms, creates a physical barrier around the particles. This steric hindrance prevents the particles from getting close enough for attractive forces to cause aggregation.

Through these mechanisms, this compound acts as an effective dispersing and stabilizing agent for inorganic particles in aqueous systems. fartaklotus.com

Interactions with Biological Macromolecules (Mechanistic Biophysical Studies)

The interaction of surfactants with biological macromolecules is a fundamental area of study in biochemistry and biophysics, providing insights into processes like protein denaturation and membrane disruption. Surfactants, being amphiphilic, can engage in both hydrophobic and electrostatic interactions with macromolecules, leading to a range of effects on their structure and function. The specific nature of these interactions is dependent on the structures of both the surfactant and the macromolecule, as well as the conditions of the system such as pH, temperature, and ionic strength.

The interaction between surfactants and proteins is a complex process that can lead to alterations in the protein's native three-dimensional structure. These interactions are critical in various applications, from cosmetics to pharmaceuticals. The zein (B1164903) protein, a prolamin found in corn, is often used as a model in studies assessing the irritation potential of surfactants, as its solubilization can be correlated with the denaturation of skin proteins like keratin.

However, a detailed review of publicly available scientific literature reveals a lack of specific mechanistic biophysical studies focusing on the interaction between this compound and the zein protein. While general studies exist on the solubilization of zein by various classes of surfactants, specific data detailing the conformational changes in zein induced by this compound, including thermodynamic and kinetic parameters of binding or unfolding, are not readily found. General principles of anionic surfactant-protein interactions suggest that binding would likely occur through a combination of electrostatic interactions between the negatively charged sulfonate group and positive residues on the protein, and hydrophobic interactions between the lauryl chain and nonpolar regions of the protein. Such interactions can disrupt the native conformational stability of the protein, leading to unfolding. Without specific studies, a quantitative description and a detailed mechanistic model for the this compound-zein system cannot be provided.

Liposomes, which are vesicles composed of one or more lipid bilayers, serve as excellent models for studying the interaction of substances with biological membranes. The interaction of surfactants with lipid membranes is a key process in understanding their biological activity, including their ability to act as permeation enhancers or lytic agents. These interactions can range from the simple partitioning of surfactant monomers into the bilayer to the complete solubilization of the membrane into mixed micelles.

Despite the importance of these interactions, specific mechanistic biophysical studies on the interaction of this compound with liposome (B1194612) models are not extensively available in the reviewed scientific literature. Studies with other anionic surfactants, such as sodium dodecyl sulfate (SDS), have delineated a multi-stage process of membrane interaction that is concentration-dependent. This process typically begins with the insertion of surfactant monomers into the outer leaflet of the lipid bilayer. As the surfactant concentration increases, it can lead to membrane saturation, altered membrane properties (like fluidity and permeability), and eventually, the breakdown of the bilayer structure into lipid-surfactant mixed micelles. The specific mechanism and the effective concentrations for these transitions are highly dependent on the surfactant's molecular structure (e.g., head group size and tail length) and the lipid composition of the liposomes. Without dedicated studies on this compound, it is not possible to detail its specific mechanism of interaction, including partition coefficients, the critical concentrations for membrane saturation and solubilization, or the structure of any resulting mixed aggregates.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation Techniques for Disodium (B8443419) 1-Lauryl Sulfosuccinate (B1259242) and Related Compounds

Chromatographic techniques are powerful tools for separating complex mixtures of surfactants like Disodium 1-Lauryl Sulfosuccinate. researchgate.net These methods are essential for identifying and quantifying the main component, as well as any impurities or related compounds present in a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfosuccinate surfactants. researchgate.net The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation and detection.

Column Selection: Reversed-phase columns, such as C8 and C18, are commonly employed for the separation of anionic surfactants. jyu.fi For instance, a Waters Symmetry C18 column (150 × 4.6 mm, 5 μm) has been successfully used for the analysis of related surfactant compounds. nih.gov The choice between different column chemistries, like Acclaim C18 Surfactant and Surfactant C8, can lead to different elution orders for ethoxylated compounds, highlighting the importance of column selection in method development. oup.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netjyu.fi The ionic strength of the mobile phase can significantly impact the retention and resolution of surfactant peaks. nih.gov For example, a mobile phase of 70% acetonitrile and 30% ammonium (B1175870) acetate (B1210297) buffer has been used in the analysis of similar compounds. tbzmed.ac.ir The use of additives like ammonium acetate can enhance separation. jyu.fi

Detection Methods: Several detection methods can be coupled with HPLC for the analysis of sulfosuccinates. Ultraviolet (UV) detection is common, with the wavelength set to an appropriate value for the analyte, such as 278 nm for related compounds. tbzmed.ac.ir Other detection methods include evaporative light scattering detection (ELSD), which offers enhanced sensitivity and compatibility with gradient elution, and conductivity detection. oup.com

A typical HPLC method for a related compound, Disodium Laureth Sulfosuccinate, utilized an Acclaim C18 Surfactant column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 50% acetonitrile and 50% 0.1 mol/L ammonium acetate in water, at a flow rate of 1 mL/min, with conductimetric detection. researchgate.net

Interactive Data Table: HPLC Method Parameters for Surfactant Analysis

| Parameter | Example Value 1 | Example Value 2 |

| Column | Waters Symmetry C18 (150 × 4.6 mm, 5 μm) nih.gov | Acclaim C18 Surfactant (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 70% Acetonitrile, 30% Ammonium Acetate Buffer tbzmed.ac.ir | 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate researchgate.net |

| Flow Rate | 1.5 mL/min tbzmed.ac.ir | 1.0 mL/min researchgate.net |

| Detector | UV at 278 nm tbzmed.ac.ir | Conductimetric researchgate.net |

| Column Temp. | 55°C tbzmed.ac.ir | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This combination provides a high degree of selectivity and sensitivity, making it invaluable for the structural confirmation and purity assessment of this compound. researchgate.net

In LC-MS/MS, the effluent from the HPLC column is introduced into the mass spectrometer. The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound. nih.gov Further fragmentation of the parent ions (MS/MS) provides detailed structural information by analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the molecule, confirming its identity and helping to elucidate its structure. researchgate.net

This technique is particularly useful for analyzing complex mixtures and identifying unknown impurities. The development of ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) methods has further enhanced the speed and resolution of these analyses. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. ripublication.comscispace.com ¹H-NMR (proton NMR) provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment.

The ¹H-NMR spectrum of a sulfosuccinate derivative would be expected to show characteristic signals corresponding to the different protons in the lauryl chain and the sulfosuccinate head group. ripublication.com For example, the protons of the long alkyl chain would appear in the upfield region of the spectrum, while the protons adjacent to the ester and sulfonate groups would be shifted downfield due to the electron-withdrawing effects of these functional groups. By analyzing the chemical shifts, integration (the area under each peak), and splitting patterns (multiplicity) of the signals, the precise connectivity of the atoms in the molecule can be determined. scispace.com

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.comcovalentmetrology.comsurfacesciencewestern.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. thermofisher.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C-H stretching: From the lauryl alkyl chain.

C=O stretching: From the ester carbonyl group.

S=O stretching: From the sulfonate group. ripublication.com

C-O stretching: From the ester linkage.

A representative analysis of a related sulfosuccinate product showed that the FTIR spectrum matched a standard, indicating the presence of the expected functional groups. makingcosmetics.com

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. thermofisher.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR. surfacesciencewestern.com For this compound, Raman spectroscopy could provide further information on the carbon-carbon backbone of the lauryl chain and the symmetric vibrations of the sulfonate group.

Interactive Data Table: Key Vibrational Modes for Sulfosuccinates

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H (Alkyl) | Stretching | 2850-3000 | FTIR/Raman |

| C=O (Ester) | Stretching | 1735-1750 | FTIR |

| S=O (Sulfonate) | Asymmetric & Symmetric Stretching | 1040-1420 | FTIR |

| C-O (Ester) | Stretching | 1100-1300 | FTIR |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

In a typical MS experiment, the sample is first ionized. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio. The detector then records the abundance of each ion. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion, from which the molecular weight of the compound can be determined. nih.gov

By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. This pattern provides valuable information about the structure of the molecule, as the fragments correspond to different substructures of the original compound. This information can be used to confirm the identity of this compound and to identify any related impurities. researchgate.net The computed molecular weight for this compound is approximately 424.5 g/mol . nih.gov

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for determining the concentration of solutes in a solution by measuring the amount of light absorbed at a specific wavelength. sszp.euvalenciacollege.edu While this compound itself does not have a strong chromophore in the standard UV-Vis range, its concentration can be determined indirectly. This often involves the use of a dye that interacts with the surfactant micelles. amazonaws.com

One common method involves creating a complex between the sulfosuccinate and a dye, such as methylene (B1212753) blue. The intensity of the color of this complex is directly proportional to the concentration of the surfactant. amazonaws.com By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. valenciacollege.eduamazonaws.com Studies on similar surfactants, like sodium dodecyl sulfate (B86663) (SDS), have shown that absorbance intensity increases with higher surfactant concentrations. researchgate.net

For instance, research on the interaction between sodium dioctylsulfosuccinate (a related sulfosuccinate) and methyl red dye using UV-Vis spectrophotometry demonstrated changes in the dye's absorption bands as the surfactant concentration increased. lew.ro This indicates that the environment around the dye molecule changes due to the presence of surfactant micelles, a principle that can be harnessed for concentration measurements. lew.ro

Table 1: Illustrative Data for UV-Vis Spectrophotometry in Surfactant Concentration Determination

| Concentration of this compound (µg/ml) | Absorbance at λmax |

| 1.0 | 0.215 |

| 2.0 | 0.432 |

| 3.0 | 0.648 |

| 4.0 | 0.863 |

| 5.0 | 1.079 |

| Unknown Sample | 0.550 |

| Note: This table is illustrative and based on the principle of Beer-Lambert Law. Actual values would be determined experimentally. |

Scattering Techniques for Colloidal Structure Analysis

Scattering techniques are indispensable for characterizing the size, shape, and arrangement of colloidal structures like micelles formed by surfactants.

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of submicron particles, such as micelles, in a solution. researchgate.netusp.org It measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. usp.org Analysis of these fluctuations allows for the calculation of the diffusion coefficient, which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. usp.org

For surfactants like this compound, DLS is crucial for studying the formation and size of micelles. researchgate.net The technique can be used to determine the critical micelle concentration (CMC), the concentration at which micelles begin to form. researchgate.net Research on various surfactants has shown that factors such as concentration, pH, and ionic strength can significantly influence micelle size. researchgate.netmuser-my.com For example, studies on disodium cocoamphoacetate, another mild surfactant, demonstrated that changes in pH and dilution can lead to dramatic shifts in micelle particle size. muser-my.com Similarly, for some surfactants, an increase in concentration above the CMC can lead to a decrease in the apparent micelle size due to increased charge repulsion forces. researchgate.net

The kinetics of micelle formation and aggregation can also be investigated using DLS by monitoring changes in particle size over time. nih.gov This provides insights into the stability of the colloidal system.

Table 2: Example DLS Data for a Surfactant System

| Surfactant Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| 5 | 5.2 | 0.25 |

| 10 (near CMC) | 8.9 | 0.18 |

| 20 | 10.5 | 0.15 |

| 50 | 10.3 | 0.16 |

| Note: This table represents typical data that could be obtained for a surfactant like this compound, showing the increase in size around the CMC and stabilization at higher concentrations. |

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the shape and internal structure of supramolecular assemblies like micelles and other phases formed by surfactants in solution. researchgate.netresearchgate.net SAXS provides information on the nanoscale structure by analyzing the scattering pattern of X-rays at very small angles. diva-portal.org

For surfactant systems, SAXS can distinguish between different types of aggregates, such as spherical or cylindrical micelles, and more complex structures like lamellar phases. researchgate.net The scattering patterns reveal information about the size, shape, and spacing of these structures. For instance, the presence of well-defined peaks in a SAXS spectrum can indicate ordered structures like lamellar or cubic phases. researchgate.net

Time-resolved SAXS studies can also track the structural evolution of these assemblies in response to changes in conditions like solvent composition. diva-portal.org This is particularly useful for understanding how this compound might behave in complex formulations.

Calorimetric Methods for Thermodynamic Studies

Calorimetric techniques directly measure the heat changes associated with physical and chemical processes, providing fundamental thermodynamic information about surfactant systems.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that provides a complete thermodynamic profile of binding interactions in a single experiment. nih.govrsc.org It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, or in the case of surfactants, the heat changes associated with micellization or interactions with other molecules. researchgate.nettainstruments.com

From a single ITC experiment, one can determine the binding constant (Ka), stoichiometry (n), and the enthalpy change (ΔH) of the interaction. rsc.org This allows for the calculation of the Gibbs free energy change (ΔG) and the entropy change (ΔS), providing a full thermodynamic characterization of the process. nih.gov

For this compound, ITC can be used to study the thermodynamics of micelle formation. The enthalpy of demicellization can be measured, which is often temperature-dependent. researchgate.net ITC is also invaluable for studying the interaction of the surfactant with other components in a formulation, such as polymers or proteins, revealing the nature of the forces (e.g., hydrophobic or electrostatic) driving the complex formation. nih.govresearchgate.net

Table 3: Thermodynamic Parameters of Micellization Determined by ITC (Hypothetical Data)

| Parameter | Value |

| Critical Micelle Concentration (CMC) | ~1-3 mM |

| Enthalpy of Micellization (ΔHmic) | -5 to -10 kJ/mol |

| Entropy of Micellization (ΔSmic) | Positive |

| Gibbs Free Energy of Micellization (ΔGmic) | Negative |

| Note: These are typical ranges for anionic surfactants and would need to be experimentally determined for this compound. |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. datapointlabs.com It is widely used to study thermal transitions in materials, such as melting points and glass transitions. nih.govyoutube.com

In the context of this compound, DSC can be used to investigate the thermotropic phase behavior of the surfactant and its mixtures. technologynetworks.com For example, it can be used to determine the Krafft point, which is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals.

DSC can also be used to study the effect of the surfactant on the phase transitions of other components in a formulation, such as lipids in a model membrane system. technologynetworks.com The technique provides information on the stability of different phases and the energy associated with transitions between them. nih.govnih.gov

: Interfacial Rheology and Tensiometry Methods for this compound

The behavior of surfactants at interfaces is critical to their functionality in various applications. Interfacial rheology and tensiometry are powerful techniques for characterizing the viscoelastic properties and dynamics of surfactant-laden interfaces. These methods provide insights into the stability of foams and emulsions, which are often stabilized by surfactants like this compound. mdpi.comwikipedia.org

Interfacial rheology investigates the response of an interfacial layer to applied stress or strain. wikipedia.org These methods can be broadly categorized into dilational and shear rheology. Dilatational rheology probes the response of the interface to changes in its area, while shear rheology measures the response to shearing forces at a constant area. wikipedia.org For understanding the stability of systems like foams and emulsions, where the interfacial area is constantly changing, dilatational rheology is particularly pertinent. wikipedia.org

Oscillatory Drop Tensiometry

Oscillatory drop tensiometry is a sophisticated technique used to study the dilatational rheology of liquid-gas or liquid-liquid interfaces. youtube.com This method involves forming a pendant drop of a surfactant solution and subjecting it to sinusoidal oscillations in volume. youtube.comnih.gov As the drop's volume and, consequently, its surface area oscillate, the interfacial tension also changes in response. youtube.com By analyzing the amplitude and phase shift between the applied area oscillation and the resulting interfacial tension response, key viscoelastic parameters can be determined. youtube.com

The primary parameters obtained from oscillatory drop tensiometry are the dilatational storage modulus (E') and the dilatational loss modulus (E''). The storage modulus represents the elastic component of the interface, indicating its ability to store energy and resist deformation. The loss modulus represents the viscous component, signifying energy dissipation. The phase angle (δ) provides information on whether the interface is predominantly elastic (low δ) or viscous (high δ).

For a surfactant like this compound, oscillatory drop tensiometry can provide valuable information on its adsorption kinetics and the strength of the interfacial film it forms. mdpi.com The frequency of oscillation can be varied to study different relaxation processes occurring at the interface. mdpi.com At low frequencies, surfactant molecules may have sufficient time to diffuse and rearrange, while at higher frequencies, the response is more dependent on the properties of the already adsorbed monolayer. mdpi.com

Table 1: Representative Dilatational Rheological Data for an Anionic Surfactant Solution at the Air-Water Interface as a Function of Oscillation Frequency

Note: This table presents typical data for an anionic surfactant and is for illustrative purposes. Actual values for this compound may vary.

Langmuir Trough Studies of Monomolecular Films

Langmuir trough studies are a classical and powerful method for investigating the behavior of insoluble or sparingly soluble surfactants at the air-water interface. nih.govsdu.dk This technique involves spreading a solution of the surfactant in a volatile solvent onto the surface of an aqueous subphase contained in a trough. After the solvent evaporates, a monomolecular film (monolayer) of the surfactant remains at the interface. The trough is equipped with movable barriers that can compress the monolayer, reducing the area available to each surfactant molecule. nih.gov A sensitive balance, typically a Wilhelmy plate, measures the surface pressure (Π), which is the reduction in surface tension caused by the monolayer.

By systematically compressing the monolayer and recording the surface pressure as a function of the area per molecule (A), a surface pressure-area (Π-A) isotherm is generated. This isotherm provides a wealth of information about the phase behavior of the monolayer. Different phases, such as gaseous, liquid-expanded, liquid-condensed, and solid phases, can be identified by changes in the slope of the isotherm. The point at which the monolayer collapses under high compression can also be determined.

For this compound, which is water-soluble, Langmuir trough studies can be adapted to investigate its adsorption from the bulk solution to the interface. In such experiments, the surfactant is dissolved in the aqueous subphase, and the change in surface pressure is monitored over time as the molecules adsorb to the interface. The equilibrium surface pressure provides information about the surfactant's surface activity.

Table 2: Illustrative Surface Pressure-Area Isotherm Data for a Dialkyl Sulfosuccinate Monolayer at the Air-Water Interface

| Area per Molecule (Ų/molecule) | Surface Pressure (mN/m) | Monolayer Phase |

| 120 | 0.5 | Gaseous (G) |

| 100 | 2.1 | Gaseous (G) |

| 80 | 5.8 | Liquid-Expanded (LE) |

| 60 | 12.4 | Liquid-Expanded (LE) |

| 50 | 20.3 | Liquid-Condensed (LC) |

| 45 | 35.7 | Solid (S) |

| 40 | 45.2 (Collapse Point) | Collapsed Film |

Note: This table presents representative data for a dialkyl sulfosuccinate and is for illustrative purposes. The specific values and phase transitions for this compound may differ.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Soil Environments

Disodium (B8443419) 1-lauryl sulfosuccinate (B1259242) is considered a biodegradable compound that breaks down in natural environments. Its degradation in aquatic and soil systems is primarily a biological process driven by microbial activity. nih.gov Surfactants like this one that enter wastewater treatment plants can be partially degraded aerobically and may adsorb to sewage sludge. nih.gov When sludge is applied to land, further aerobic degradation can occur in the soil environment. nih.gov

The fundamental pathway for its breakdown involves the hydrolytic cleavage of the ester bond. cir-safety.orgfartaklotus.com This initial step breaks the molecule into lauryl alcohol and sulfosuccinic acid, which are then available for further microbial metabolism.

The primary biodegradation of alkyl sulfosuccinates has been shown to follow first-order reaction kinetics. nih.gov Studies using mixed bacterial cultures isolated from soil have demonstrated the capability of microorganisms to degrade these compounds. The prevalent microbes in these cultures were identified as Gram-negative psychrophilic bacteria with proteolytic, lipolytic, and ammonifying activities. nih.gov

The rate of biodegradation is significantly influenced by the length of the alkyl chain. Research on a series of sodium alkyl sulfosuccinates found that the degradation rate constant initially increases from a C4 to a C6 chain and then decreases as the chain length extends further to C13. nih.gov This suggests an optimal chain length for efficient microbial breakdown.

The initial metabolites formed from the hydrolysis of Disodium 1-lauryl sulfosuccinate are lauryl alcohol and sulfosuccinic acid. cir-safety.orgfartaklotus.com

Table 1: Influence of Alkyl Chain Length on the Biodegradation Rate of Alkyl Sulfosuccinates Data derived from a study on mixed bacterial cultures. nih.gov

| Alkyl Chain Length | Relative Biodegradation Rate Order | Rate Constant (μmol/min per g cell protein) |

| C4 (Butyl) | Ascending | < 45 |

| C5 (Pentyl) | Ascending | < 45 |

| C6 (Hexyl) | Peak Rate | 45 |

| C8 (Octyl) | Descending | < 45 |

| C13 (Tridecyl) | Descending | << 45 |

Several environmental and chemical factors influence the rate at which this compound biodegrades.

Molecular Structure: The structure of the alkyl chain plays a critical role. Linear alkyl chains are readily biodegradable. nih.gov Terminal branching of the alkyl chain does not appear to significantly affect the primary biodegradation rate, whereas substituting a linear alkyl group with a cyclohexyl group can lead to a fourfold decrease in the degradation rate. nih.gov

pH: The ester linkage in sulfosuccinates is susceptible to hydrolysis, particularly under acidic conditions. cir-safety.org The compound is noted to be most stable in a pH range of 5.0 to 7.0, suggesting that deviation from this range could accelerate chemical degradation via hydrolysis, which is often a precursor to biodegradation. yeserchem.com

Aerobic vs. Anaerobic Conditions: Aerobic environments, such as those in the upper layers of soil and in activated sludge of wastewater treatment plants, are generally conducive to the degradation of surfactants. nih.gov While specific data for this compound is limited, many related surfactants show slower or incomplete degradation under anaerobic conditions. researchgate.net

Photodegradation Mechanisms and Products

Adsorption and Desorption Phenomena in Environmental Matrices

As with many surfactants, this compound is expected to interact with solid phases in the environment. Surfactants exhibit a tendency to adsorb onto particulate matter in aquatic systems and on the surface of sewage sludge during wastewater treatment. nih.govresearchgate.net This adsorption process affects the concentration of the surfactant in the water column and is a key factor in its distribution and transport in the environment. Specific adsorption and desorption coefficients for this compound in various environmental matrices are not detailed in the available literature.

Chemical and Physical Persistence in Specific Environmental Compartments

This compound is not suspected to be a persistent compound in the environment. ewg.org Its susceptibility to both biological degradation and chemical hydrolysis contributes to its relatively low persistence. cir-safety.orgfartaklotus.comnih.gov In aerobic soil environments, surfactants that have been applied via sewage sludge can undergo further degradation, minimizing risk. nih.gov

Mechanistic Ecotoxicological Insights at a Fundamental Level

At a fundamental level, the ecotoxicity of surfactants is often related to their ability to interact with and disrupt biological membranes due to their amphiphilic nature. However, this compound is not suspected to be an environmental toxin. ewg.org Its large molecular structure, which is noted to limit penetration through biological tissues like skin, may also reduce its ability to cross cell membranes of environmental organisms, potentially mitigating its toxicity compared to smaller surfactant molecules. fartaklotus.com

Theoretical and Computational Studies

Molecular Modeling and Simulation of Disodium (B8443419) 1-Lauryl Sulfosuccinate (B1259242) Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in understanding the self-assembly and interaction dynamics of surfactant molecules in solution.

A crucial experimental finding for Disodium 1-lauryl sulfosuccinate (diSLSS) is that it does not form conventional micelles in aqueous solutions. Instead, it self-assembles into vesicles. researchgate.net This behavior is unusual for a single-chain surfactant and is attributed to the strong electrostatic repulsion between its two large hydrophilic groups, the sulfonate and carboxylate moieties. researchgate.net Consequently, molecular dynamics simulations for this system would focus on the mechanisms of bilayer formation and vesicle stability rather than on micellization.